Kopexil

Übersicht

Beschreibung

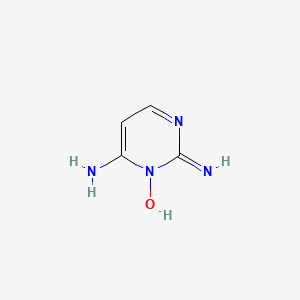

Kopexil is an N-oxide used to treat hair loss.

Wirkmechanismus

Target of Action

Kopexil, also known as 2,4-diaminopyrimidine-3-oxide, is a compound that has been used in hair loss treatments . The exact primary targets of this compound are currently unknown .

Mode of Action

It is known to be an N-oxide, a group of substances in which the nitrogen atom of a tertiary amine is oxidized . There is no definitive proof of therapeutic effect for this compound against alopecia .

Pharmacokinetics

It is known that the compound is used in hair care formulations to prevent increased hair loss .

Result of Action

This compound is used to aid in hair growth, reduce hair shedding, and increase hair mass and density .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended that there should be adequate surveillance of any side-effects in consumers .

Biochemische Analyse

Cellular Effects

Kopexil is used in hair care formulations to prevent increased hair loss . It specifically targets the collagen build-up around the hair follicle, which can lead to hair follicle rigidity and potentially cause premature hair loss .

Molecular Mechanism

It is known to be similar to minoxidil, but without the piperidine substituent seen in minoxidil .

Biologische Aktivität

Kopexil, a derivative of minoxidil, is primarily utilized in the treatment of hair loss conditions such as androgenetic alopecia. Its biological activity has been the subject of various studies, focusing on its efficacy, mechanisms of action, and safety profile. This article synthesizes findings from multiple research studies to provide a comprehensive overview of this compound's biological activity.

This compound shares structural similarities with minoxidil but is believed to have a distinct mechanism of action. It is thought to activate ATP-sensitive potassium channels, similar to minoxidil, which leads to vasodilation and improved blood flow to hair follicles. This process may enhance nutrient delivery and oxygenation, promoting hair growth by shortening the telogen phase and extending the anagen phase of hair follicles .

Animal Studies

A comparative study between this compound and minoxidil conducted on mice over a 28-day period revealed significant findings:

- Hair Growth Metrics : The this compound-treated group exhibited higher hair weight, follicle count, and a greater percentage of anagen hair compared to both the minoxidil and control groups.

- Growth Factors : Western blot analysis indicated elevated levels of hair growth-promoting factors such as Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF) in the this compound group .

| Treatment | Hair Weight (mg) | Follicle Count | Anagen Hair (%) | p-value |

|---|---|---|---|---|

| This compound | 1.1 times higher than minoxidil | Significant increase compared to control | Higher percentage than control | P < 0.05 |

| Minoxidil | Baseline | Baseline | Baseline | - |

| Control | Baseline | Baseline | Baseline | - |

Clinical Studies

In a clinical setting involving 351 patients with alopecia, those treated with a 1.5% this compound solution showed:

- Reduction in Telogen Hair : A decrease in the percentage of telogen hairs was observed.

- Increase in Anagen Hair : The percentage of anagen hairs increased significantly compared to the placebo group .

Safety Profile

This compound has demonstrated a favorable safety profile in various studies. A double-blind randomized clinical trial comparing niosomal formulations of this compound (1%) with niosomal minoxidil (2%) showed:

- Efficacy : The mean change in hair density was significantly higher in the this compound group (57.6%) compared to the minoxidil group (25.6%) after 24 weeks.

- Patient Satisfaction : Greater satisfaction was reported in the this compound group, with no side effects noted in either treatment group .

Case Studies

Several case studies have highlighted this compound's effectiveness in treating androgenetic alopecia:

- Study on Niosomal Formulations : This study indicated that niosomal this compound had superior efficacy over niosomal minoxidil, leading to better patient outcomes and satisfaction levels.

- Combination Therapy : Research involving a combination of this compound with SP94 revealed enhanced results in managing hair loss among participants, indicating synergistic effects when combined with other active ingredients .

Wissenschaftliche Forschungsanwendungen

Efficacy Against Minoxidil

A significant body of research has compared the efficacy of Kopexil with that of minoxidil, the gold standard treatment for androgenetic alopecia.

- Study Overview : In a comparative study involving animal models, this compound was administered in a hydro-alcoholic solution alongside minoxidil over a period of 28 days. Key metrics assessed included hair weight, follicle count, and the percentage of anagen (growth phase) hair.

- Results : The this compound group exhibited significantly greater increases in hair weight and follicle counts compared to the minoxidil group. Specifically, the average hair weight in the this compound-treated group was 1.1 times greater than that observed in the minoxidil group (P = 0.024) .

Clinical Trials

- Niosomal Formulations : A clinical trial evaluated niosomal formulations of this compound (1%) against niosomal minoxidil (2%). Results indicated a higher increase in hair density with this compound (57.6% increase) compared to minoxidil (25.6% increase), with significant patient satisfaction reported for the this compound group .

- Long-term Efficacy : Another study involving 180 participants applying a topical solution containing both this compound and another active ingredient (SP94) showed promising results in halting or delaying hair loss over a 180-day period .

Safety Profile

This compound has been evaluated for its safety profile in various studies:

- Toxicity Assessments : Studies have indicated no significant toxic effects on liver or kidney function when used topically at recommended concentrations. Histological examinations confirmed the absence of adverse effects on these organs .

- Patient Tolerance : Participants reported high satisfaction rates with minimal side effects, suggesting that this compound is well-tolerated compared to traditional therapies .

Case Studies and Observational Research

Case studies have documented individual responses to this compound treatment:

- Case Study Example : A patient with androgenetic alopecia treated with a daily application of a this compound-based lotion for six months showed marked improvement in hair density and overall scalp health, corroborating findings from controlled trials .

Summary of Findings

| Study Type | Comparison | Key Findings | |

|---|---|---|---|

| Animal Study | This compound vs Minoxidil | Higher hair weight and follicle count in this compound group | This compound shows superior efficacy |

| Clinical Trial | Niosomal formulations | 57.6% increase in hair density with this compound | Higher efficacy and patient satisfaction |

| Long-term Application | Combination therapy | Effective in halting hair loss | Promising results for combined treatments |

| Safety Assessment | Toxicity evaluation | No significant adverse effects observed | Safe for topical use |

Eigenschaften

IUPAC Name |

3-hydroxy-2-iminopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-1-2-7-4(6)8(3)9/h1-2,6,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKGAYFHUZTLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=N)N=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996155 | |

| Record name | Kopexil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113275-13-1, 74638-76-9 | |

| Record name | Aminexil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113275-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kopexil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Pyrimidinediamine, 3-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMINOPYRIMIDINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1756681479 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary known biological activity of 2,4-Diaminopyrimidine-3-oxide?

A1: 2,4-Diaminopyrimidine-3-oxide has been identified as a potential therapeutic agent for hair loss and disorders related to collagen formation and structuring. [, , ] It is suggested to achieve this by inhibiting lysyl hydroxylase activity. []

Q2: How does 2,4-Diaminopyrimidine-3-oxide affect collagen?

A2: Research indicates that 2,4-Diaminopyrimidine-3-oxide inhibits lysyl hydroxylase, an enzyme crucial for collagen maturation. [] This inhibition appears to induce spatial reorganization within the collagen fiber micronetwork, potentially influencing collagen structuring. []

Q3: What structural modifications of 2,4-Diaminopyrimidine-3-oxide have been explored, and what are their effects?

A3: Numerous structural modifications of 2,4-Diaminopyrimidine-3-oxide have been investigated, particularly concerning the substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring. [, , , ] These modifications aim to enhance the compound's efficacy in suppressing hair thinning and stimulating hair growth. [] For instance, introducing specific alkyl, aryl, or heterocyclic groups at the 6-position has been explored. [] Additionally, forming salts with various acids, like 5-oxoproline and N-acyl-thiazolidine-4-carboxylic acid, has been investigated to potentially enhance its properties. [, ]

Q4: Are there any specific salts of 2,4-Diaminopyrimidine-3-oxide studied for dermatological applications?

A4: Yes, several salts of 2,4-Diaminopyrimidine-3-oxide have been investigated for potential use in treating hair loss and skin conditions. Some examples include the salt of 2,4-Diaminopyrimidine-3-oxide with 5-oxoproline, [] N-acyl-thiazolidine-4-carboxylic acid, [] and aceturic acid. [] These salts are proposed for applications in treating conditions like alopecia and desquamative dermatitis. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.